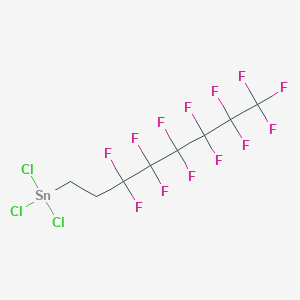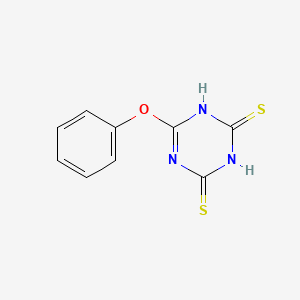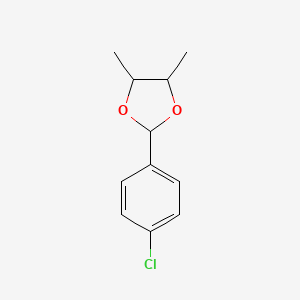
Copper--praseodymium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–praseodymium (1/1) is an intermetallic compound composed of copper and praseodymium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of copper, known for its excellent electrical and thermal conductivity, with praseodymium, a rare earth element with unique magnetic and optical properties, results in a material with promising characteristics for advanced technological applications.
准备方法
Synthetic Routes and Reaction Conditions: Copper–praseodymium (1/1) can be synthesized through various methods, including electrochemical deposition and solid-state reactions. One common method involves the co-reduction of praseodymium (III) and copper (II) ions in molten salts, such as LiCl-KCl melts. This process typically involves cyclic voltammetry and square wave voltammetry to monitor the reduction peaks corresponding to the formation of praseodymium-copper intermetallic compounds .
Industrial Production Methods: In industrial settings, the preparation of copper–praseodymium (1/1) often involves potentiostatic and galvanostatic electrolysis. This method allows for the efficient extraction of praseodymium on a copper electrode, achieving high extraction efficiencies of up to 99.81% at specific conditions (e.g., -2.20 V for 22 hours at 823 K) .
化学反应分析
Types of Reactions: Copper–praseodymium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s electrochemical behavior is often studied using cyclic voltammetry and square wave voltammetry, which reveal the reduction processes of copper and praseodymium ions .
Common Reagents and Conditions: Common reagents used in the reactions involving copper–praseodymium (1/1) include molten salts (e.g., LiCl-KCl), praseodymium (III) chloride, and copper (II) chloride. The reactions are typically carried out at high temperatures (773–923 K) to facilitate the formation of intermetallic compounds .
Major Products: The major products formed from the reactions of copper–praseodymium (1/1) include various praseodymium-copper intermetallic compounds, which are characterized by their unique structural and electronic properties .
科学研究应用
作用机制
The mechanism by which copper–praseodymium (1/1) exerts its effects is primarily related to its unique electronic structure and the interactions between copper and praseodymium atoms. The compound’s properties are influenced by the reduction and oxidation states of the constituent elements, as well as the formation of intermetallic bonds. These interactions result in the compound’s distinctive magnetic, electrical, and catalytic properties .
相似化合物的比较
Copper–praseodymium (1/1) can be compared with other similar intermetallic compounds, such as:
Copper-cerium (1/1): Similar to copper–praseodymium, copper-cerium compounds exhibit unique catalytic properties and are used in various industrial applications.
Copper-neodymium (1/1): This compound is known for its magnetic properties and is used in the production of high-performance magnets.
Copper-samarium (1/1): Copper-samarium compounds are utilized in the development of advanced materials with specific electronic and magnetic characteristics.
属性
CAS 编号 |
12019-13-5 |
|---|---|
分子式 |
CuPr |
分子量 |
204.45 g/mol |
IUPAC 名称 |
copper;praseodymium |
InChI |
InChI=1S/Cu.Pr |
InChI 键 |
LELIWVXTBSKMRB-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


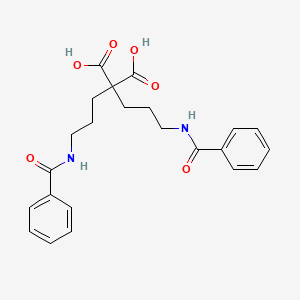
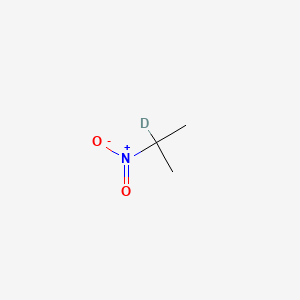
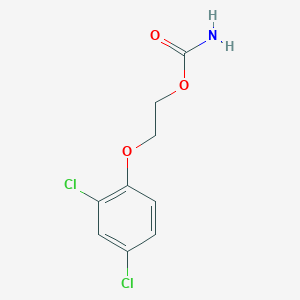
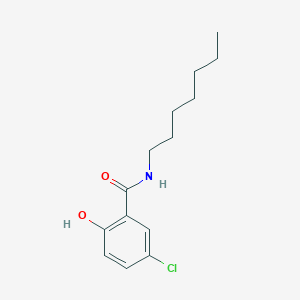

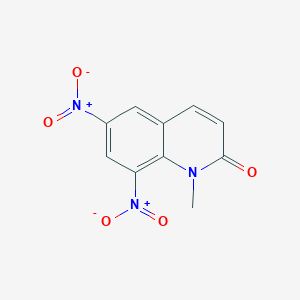
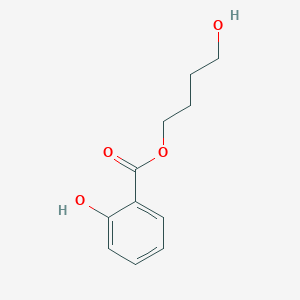

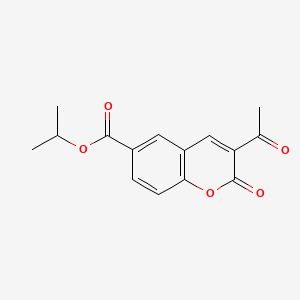
![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)

